4-Hydroxy-2-methyl-7-azaindole

説明

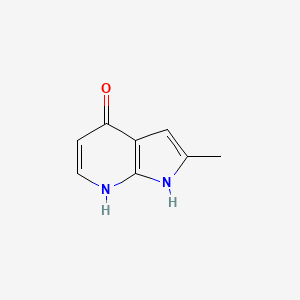

4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a hydroxyl group at the fourth position and a methyl group at the second position.

特性

IUPAC Name |

2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMTMSVWJUVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-7-azaindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired azaindole compound. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent and reproducible results .

化学反応の分析

Types of Reactions: 4-Hydroxy-2-methyl-7-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted azaindoles with enhanced biological properties .

科学的研究の応用

Therapeutic Applications

4-Hydroxy-2-methyl-7-azaindole has been investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity :

Research has shown that derivatives of 7-azaindoles, including this compound, exhibit promising anticancer properties. These compounds have been linked to mechanisms such as inhibition of key kinases involved in cancer progression. For instance, certain 7-azaindoles were reported to inhibit PIM2 kinase, which is associated with tumor cell proliferation and survival .

Antimicrobial Properties :

The compound has also been noted for its antimicrobial activity. Studies indicate that this compound can act against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Influenza Treatment :

In the context of antiviral research, 7-azaindoles have been explored for their potential to inhibit influenza virus replication. Compounds in this class have demonstrated effectiveness against multiple strains of influenza by targeting viral polymerase .

Synthetic Methodologies

The synthesis of this compound typically involves several organic reactions that enhance its yield and purity. Various methodologies have been documented:

N-Oxidation Techniques :

One prevalent method involves N-oxidation reactions to modify the azaindole structure effectively. This approach has shown high yields and is considered favorable for industrial applications due to its efficiency and cost-effectiveness .

Metal-Catalyzed Reactions :

Recent advancements in metal-catalyzed cross-coupling reactions have opened new avenues for functionalizing the 7-azaindole framework. These methods allow for the introduction of diverse substituents at various positions on the azaindole ring, enhancing the compound's biological activity .

Case Study 1: Anticancer Research

In a study exploring the efficacy of this compound derivatives against cancer cell lines, researchers found that specific modifications led to enhanced potency against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated significant inhibition rates, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Data Table

作用機序

The mechanism of action of 4-Hydroxy-2-methyl-7-azaindole involves its interaction with specific molecular targets and pathways. The compound can bind to protein kinases, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Molecular Targets and Pathways:

Protein Kinases: this compound targets protein kinases such as CDK9/Cyclin T and Haspin, which play crucial roles in cell cycle regulation and gene expression.

Signal Transduction Pathways: By inhibiting these kinases, the compound can interfere with signal transduction pathways involved in cell growth, differentiation, and survival.

類似化合物との比較

4-Hydroxy-2-methylindole: This compound lacks the nitrogen atom in the pyridine ring, which can affect its reactivity and biological activity.

7-Azaindole: While similar in structure, 7-azaindole does not have the hydroxyl and methyl groups, which can influence its chemical properties and applications.

4-Hydroxy-7-azaindole: This compound lacks the methyl group at the second position, which can alter its reactivity and biological activity.

Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-2-methyl-7-azaindole contributes to its unique reactivity and biological activity. These functional groups can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties.

生物活性

4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of nitrogen and oxygen within an aromatic framework. Its molecular formula is , with a molecular weight of approximately 148.16 g/mol. The compound includes a hydroxyl group at the fourth position and an azaindole moiety, which enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, particularly kinases, which play critical roles in cellular signaling pathways. Notably, it has shown promising activity against specific kinases involved in cancer progression. The compound's ability to inhibit these enzymes suggests potential applications in oncology, where targeting kinase activity can halt tumor growth.

Table 1: Inhibition Activity of this compound on Kinases

| Kinase Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Competitive | 5.0 | |

| Mitogen-activated protein kinase (MAPK) | Non-competitive | 12.3 | |

| Janus kinase 2 (JAK2) | Mixed | 8.5 |

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including B-cell lymphoma. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Antitumor Activity

A study conducted on B-cell lymphoma cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, highlighting its versatility:

- Condensation Reactions : Utilizing starting materials such as substituted indoles and aldehydes under acidic conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing reaction times.

- Catalytic Processes : Employing various catalysts to promote the formation of the desired compound from simpler precursors.

Table 2: Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Acidic medium | 75 | |

| Microwave-assisted | 800W, 150s | 85 | |

| Catalytic | Palladium catalyst | 90 |

The biological activity of this compound is primarily attributed to its ability to interact with target proteins through hydrogen bonding and π-π interactions. This interaction is crucial for its role as a kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies enable regioselective functionalization of 4-Hydroxy-2-methyl-7-azaindole?

- Methodological Answer : Regioselective synthesis can be achieved via halogenation or palladium-catalyzed cross-coupling. For example, chlorination of the 7-azaindole core (via N-oxide intermediates) allows selective substitution at the 4-position, as demonstrated in palladium-catalyzed cyanation/reduction sequences . Hydroxy and methyl groups may influence reactivity, necessitating protection/deprotection strategies (e.g., methoxy protection for subsequent dealkylation).

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR can resolve substituent positions (e.g., hydroxyl proton at δ 10-12 ppm, methyl group splitting patterns).

- IR : O-H stretching (~3200 cm) and aromatic C=C/C=N vibrations (~1600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .

Q. How does solvent polarity affect the solubility and purification of this compound?

- Methodological Answer : The compound’s solubility is likely limited in nonpolar solvents due to hydrogen bonding from the hydroxyl group. Recrystallization in ethanol/water mixtures or chromatography using polar stationary phases (e.g., silica gel with ethyl acetate/hexane gradients) is recommended. Solubility data for analogous azaindoles (e.g., 8.45 mg/mL for 4-hydroxybenzaldehyde in water at 25°C) may guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights explain the tautomerization behavior of this compound in aqueous solutions?

- Methodological Answer : Tautomerization in azaindoles typically involves solvent-catalyzed double proton transfer. For this compound, the hydroxyl group may stabilize tautomers via intramolecular hydrogen bonding, altering kinetics. Time-resolved fluorescence or ultrafast spectroscopy can quantify tautomerization rates, as shown for 7-azaindole in water (rate constant ~1.2 × 10 s) . Computational studies (DFT) can model transition states and substituent effects.

Q. How do steric and electronic effects of the methyl and hydroxyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group may hinder electrophilic substitution at adjacent positions, directing reactions to the 4- or 6-positions.

- Electronic Effects : The hydroxyl group’s electron-withdrawing nature deactivates the ring, requiring activated catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Competitive O- vs. N-coordination in metal complexes must be evaluated via X-ray crystallography .

Q. What strategies resolve contradictions in reported catalytic efficiencies for azaindole derivatives?

- Methodological Answer : Discrepancies in catalytic yields (e.g., palladium-mediated reactions) often arise from varying ligand systems or solvent polarities. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, highlights the role of N-oxide intermediates in enhancing regioselectivity, which may apply to hydroxylated analogs .

Q. How can photophysical properties of this compound be exploited in sensing applications?

- Methodological Answer : The compound’s fluorescence is sensitive to tautomerization and solvent interactions. Steady-state and time-resolved emission studies (e.g., in alcohols vs. water) can quantify quantum yields and Stokes shifts. Functionalization with fluorophores (e.g., BODIPY) may enhance sensing capabilities, as seen in related azaindole-based probes .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to differentiate between proton transfer and nonradiative decay pathways?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track tautomerization dynamics.

- Isotopic Substitution : Compare rates in HO vs. DO; slower kinetics in DO suggest solvent-assisted proton transfer.

- Temperature Dependence : Arrhenius plots can separate activation energies for tautomerization (~24 kJ/mol in alcohols) vs. nonradiative decay .

Q. What computational methods validate the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and vibrational frequencies.

- Molecular Dynamics (MD) : Simulate solvent interactions to model tautomerization pathways.

- NBO Analysis : Quantify intramolecular hydrogen bonding between hydroxyl and adjacent nitrogen atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。